1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with dichloro groups and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, chlorination is carried out using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the dichloro groups.
Coupling with Tetrahydroquinoline: The dichloropyridine intermediate is then coupled with a tetrahydroquinoline derivative under conditions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) can be employed to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions (e.g., elevated temperature, solvent choice).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups like amines or ethers.
Scientific Research Applications
1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound may be used in studies involving cell signaling pathways or as a probe in biochemical assays.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,6-Dichloropyridine-3-carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline
- 1-(5,6-Dichloropyridine-3-carbonyl)-6-ethyl-1,2,3,4-tetrahydroquinoline
- 1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern and the presence of both dichloropyridine and tetrahydroquinoline moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
(5,6-dichloropyridin-3-yl)-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-11(2)12-5-6-16-13(8-12)4-3-7-22(16)18(23)14-9-15(19)17(20)21-10-14/h5-6,8-11H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQRRBNMDDBEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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